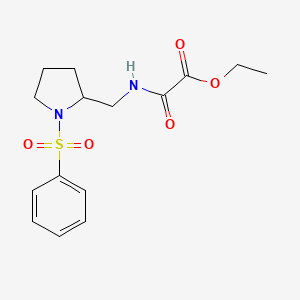
Ethyl 2-oxo-2-(((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-oxo-2-(((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)amino)acetate is a chemical compound that is likely to possess a complex structure due to the presence of multiple functional groups such as ester, amide, and sulfonyl moieties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and analyzed, which can provide insights into the potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate involved characterization by NMR and mass spectroscopy, with the molecular structure confirmed by single crystal X-ray diffraction studies . Similarly, novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates were synthesized and characterized by 1H NMR, HRMS, and X-ray single-crystal diffraction . These methods are likely applicable to the synthesis and characterization of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal and molecular structure of a nootropic agent was determined by X-ray analysis, revealing the conformation of the five-membered heterocyclic ring and the orientation of the amide group . The crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was also determined, providing insights into the spatial arrangement of its functional groups . These findings suggest that a similar approach could elucidate the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of such compounds is influenced by their functional groups. For instance, the presence of an ester or amide group can facilitate reactions such as hydrolysis or nucleophilic substitution. The synthesis of ethyl 1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates involved a three-component reaction, indicating the potential for complex chemical reactivity . Additionally, the synthesis of methylsulfonyl and sulfamoyl acetamides and ethyl acetates as COX-2 inhibitors involved the selective inhibition of an enzyme, demonstrating the biological reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often determined by their molecular structure. For example, the crystal structure of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate is stabilized by hydrogen bond interactions, which can affect its solubility and melting point . Hirshfeld surface analysis and DFT calculations can provide further insights into the intermolecular interactions and electronic properties of these compounds . The physical properties, such as solubility, melting point, and boiling point, are not directly provided but can be inferred from the molecular structure and intermolecular forces present in the compound.
Future Directions
The compound, like other pyrrolidine-containing compounds, could be of interest in medicinal chemistry. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could explore the synthesis of new derivatives and their potential biological activities.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have demonstrated high cytotoxic activity .
properties
IUPAC Name |
ethyl 2-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methylamino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-2-22-15(19)14(18)16-11-12-7-6-10-17(12)23(20,21)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIFCXCOVMHFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2516176.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2516177.png)


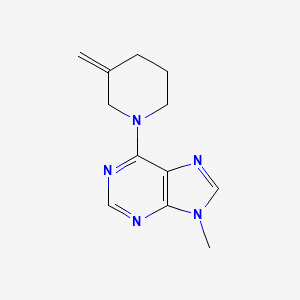
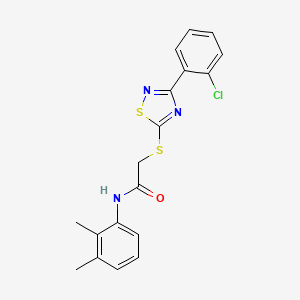
![2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2516185.png)

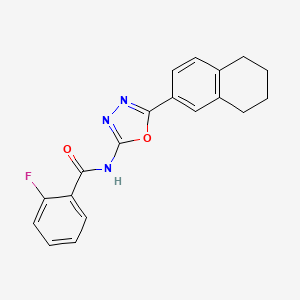
![8-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2516191.png)
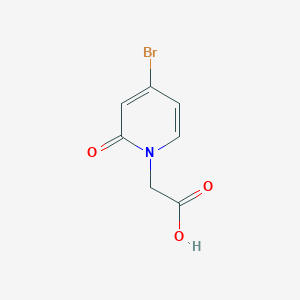
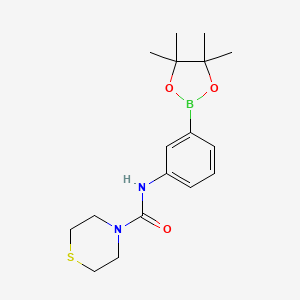
![6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B2516196.png)